molecular formula C13H7BrO2 B14086567 5-Bromo-9-hydroxy-1H-phenalen-1-one CAS No. 10505-84-7

5-Bromo-9-hydroxy-1H-phenalen-1-one

Cat. No.: B14086567
CAS No.: 10505-84-7
M. Wt: 275.10 g/mol
InChI Key: HMCIFXJZUWVEGI-UHFFFAOYSA-N
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Description

5-Bromo-9-hydroxy-1H-phenalen-1-one: is a chemical compound with the molecular formula C13H7BrO2 . It is a derivative of phenalenone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-9-hydroxy-1H-phenalen-1-one typically involves the bromination of 9-hydroxy-1H-phenalen-1-one. One common method is the Negishi coupling reaction , which involves the reaction of this compound with a suitable organozinc reagent . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-9-hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-bromo-9-oxo-1H-phenalen-1-one.

    Reduction: Formation of 9-hydroxy-1H-phenalen-1-one.

    Substitution: Formation of various substituted phenalenones, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-9-hydroxy-1H-phenalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in photodynamic therapy due to its ability to generate singlet oxygen.

Mechanism of Action

The mechanism of action of 5-Bromo-9-hydroxy-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon exposure to light. This singlet oxygen can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and nucleic acids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-1H-phenalen-1-one
  • 3-Hydroxy-1H-phenalen-1-one
  • 6-Hydroxy-1H-phenalen-1-one
  • 2-Hydroxy-9-phenyl-1H-phenalen-1-one

Uniqueness

5-Bromo-9-hydroxy-1H-phenalen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group contributes to its photodynamic properties .

Properties

CAS No.

10505-84-7

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

5-bromo-9-hydroxyphenalen-1-one

InChI

InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H

InChI Key

HMCIFXJZUWVEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O

Origin of Product

United States

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